molecular formula C16H12BrNO2S B4596707 N-(4-bromophenyl)naphthalene-1-sulfonamide

N-(4-bromophenyl)naphthalene-1-sulfonamide

Cat. No.: B4596707
M. Wt: 362.2 g/mol
InChI Key: RMCBTWLVSSPUMI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)naphthalene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to a naphthalene ring through a sulfonamide linkage

Properties

IUPAC Name

N-(4-bromophenyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-13-8-10-14(11-9-13)18-21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCBTWLVSSPUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)naphthalene-1-sulfonamide typically involves the reaction of 4-bromoaniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation. The reactions are typically carried out at elevated temperatures.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with other nucleophiles.

Major Products

    Nitration: The major product is N-(4-nitrophenyl)naphthalene-1-sulfonamide.

    Sulfonation: The major product is N-(4-sulfonylphenyl)naphthalene-1-sulfonamide.

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield N-(4-hydroxyphenyl)naphthalene-1-sulfonamide.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)naphthalene-1-sulfonamide
  • N-(4-fluorophenyl)naphthalene-1-sulfonamide
  • N-(4-methylphenyl)naphthalene-1-sulfonamide

Uniqueness

N-(4-bromophenyl)naphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. The bromine atom also influences the compound’s electronic properties, making it suitable for certain applications in materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)naphthalene-1-sulfonamide
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N-(4-bromophenyl)naphthalene-1-sulfonamide

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